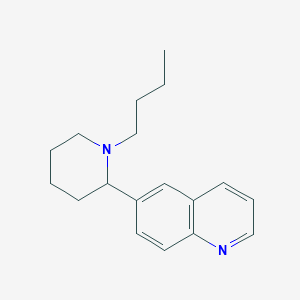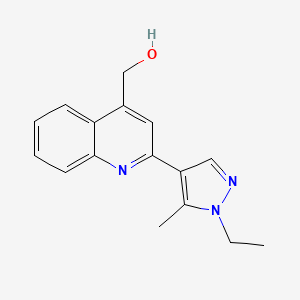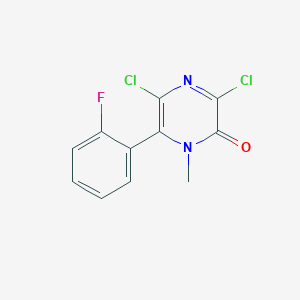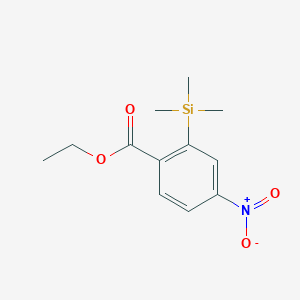
Ethyl 4-nitro-2-(trimethylsilyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-nitro-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H17NO4Si It is a derivative of benzoic acid, featuring both nitro and trimethylsilyl functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ethyl-4-nitro-2-(trimethylsilyl)benzoat kann durch einen mehrstufigen Prozess synthetisiert werdenDie Nitrierung erfordert typischerweise konzentrierte Salpetersäure und Schwefelsäure als Katalysatoren, während die Silylierung mit Trimethylsilylchlorid in Gegenwart einer Base wie Pyridin erfolgen kann .
Industrielle Produktionsmethoden
Die industrielle Produktion von Ethyl-4-nitro-2-(trimethylsilyl)benzoat kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern. Sicherheitsmaßnahmen sind aufgrund der Handhabung von starken Säuren und reaktiven Silylierungsmitteln von entscheidender Bedeutung.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-4-nitro-2-(trimethylsilyl)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Trimethylsilylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um verschiedene Oxidationsstufen der Nitrogruppe zu bilden.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.
Substitution: Nukleophile wie Halogenide oder Alkoxide.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Hauptprodukte, die gebildet werden
Reduktion: Ethyl-4-amino-2-(trimethylsilyl)benzoat.
Substitution: Ethyl-4-nitro-2-(substituiert)benzoat.
Oxidation: Verschiedene oxidierte Derivate der Nitrogruppe.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-nitro-2-(trimethylsilyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-amino-2-(trimethylsilyl)benzoate.
Substitution: Ethyl 4-nitro-2-(substituted)benzoate.
Oxidation: Various oxidized derivatives of the nitro group.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-nitro-2-(trimethylsilyl)benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivität und seiner Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird wegen seiner möglichen Verwendung in der Arzneimittelentwicklung und als Vorläufer für pharmakologisch aktive Verbindungen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-nitro-2-(trimethylsilyl)benzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine funktionellen Gruppen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Trimethylsilylgruppe die Reaktivität und Stabilität der Verbindung beeinflussen kann. Diese Wechselwirkungen können verschiedene biochemische Pfade und molekulare Zielstrukturen beeinflussen und so zu unterschiedlichen Wirkungen führen.
Wirkmechanismus
The mechanism of action of ethyl 4-nitro-2-(trimethylsilyl)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-nitro-2-(trimethylsilyl)benzoat kann mit ähnlichen Verbindungen wie:
Ethyl-4-nitrobenzoat: Fehlt die Trimethylsilylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
Ethyl-2-(trimethylsilyl)benzoat:
Methyl-4-nitro-2-(trimethylsilyl)benzoat: Ähnliche Struktur, aber mit einer Methylestergruppe anstelle einer Ethylestergruppe, was zu Variationen in den physikalischen und chemischen Eigenschaften führt.
Ethyl-4-nitro-2-(trimethylsilyl)benzoat zeichnet sich durch das Vorhandensein sowohl von Nitro- als auch von Trimethylsilylgruppen aus, die ihm eine einzigartige Reaktivität und Vielseitigkeit in verschiedenen Anwendungen verleihen.
Eigenschaften
Molekularformel |
C12H17NO4Si |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
ethyl 4-nitro-2-trimethylsilylbenzoate |
InChI |
InChI=1S/C12H17NO4Si/c1-5-17-12(14)10-7-6-9(13(15)16)8-11(10)18(2,3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
ORKNYTKGDRHHGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


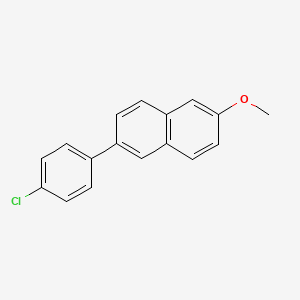


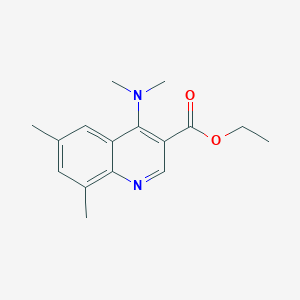
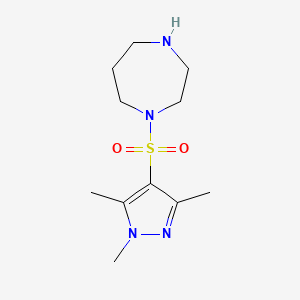
![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)

![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)

